3-Hydroxyquinidine
Overview
Description
Synthesis Analysis
3-Hydroxyquinidine can be synthesized through synthetic chemical modification or microbial oxidation of quinidine. The process involves intricate steps that have been explored through various methodologies, including condensation reactions and the application of microbial enzymes. The synthesis provides insights into the stereochemistry and functional group transformations specific to the compound (Carroll et al., 1991).
Molecular Structure Analysis
The molecular structure of 3-Hydroxyquinidine has been elucidated using a combination of 1H and 13C NMR, IR, UV, and mass spectral analysis, complemented by single-crystal X-ray analysis. These studies reveal the conformational preferences and the absolute stereochemistry of 3-Hydroxyquinidine, highlighting its 3S configuration and providing a foundation for understanding its chemical behavior (Carroll et al., 1991).
Chemical Reactions and Properties
3-Hydroxyquinidine undergoes various chemical reactions, including condensation with aryl ketones and hydroxylamine, and cyclization with internal alkynes. These reactions are pivotal for synthesizing isoquinolines and heterocycle-fused pyridines, demonstrating the compound's versatility in organic synthesis. The reaction conditions and catalysts, such as rhodium(III) catalysis, play a critical role in these transformations (Zheng et al., 2012).
Scientific Research Applications
Cardiovascular Effects : 3-OHQ significantly enhances the pharmacologic effect of quinidine by prolonging the QTc interval in healthy subjects. This additive effect is important in the context of cardiac arrhythmias treatment (Vožeh et al., 1987). Additionally, oral administration of 3-OHQ increases heart rate, QRS duration, and QTc interval in healthy volunteers, indicating its potent cardiovascular effects (Lecocq et al., 1988).
Antiarrhythmic Activity : The combination of 3-hydroxyquinidine and quinidine shows additive antiarrhythmic effects in experimental reperfusion arrhythmias, indicating a synergistic effect in cardiac therapy (Vožeh et al., 1987).
Pharmacokinetics and Toxicity : Studies have shown that the pharmacokinetic properties of 3-OHQ vary with age, requiring dose adjustments. Elevated levels of 3-OHQ can lead to clinically significant quinidine toxicity, even with non-toxic serum quinidine levels (Drayer et al., 1980), (Killeen & Bowers, 1987).
Analytical Methods : High-pressure liquid chromatography (HPLC) methods have been developed for the accurate measurement of quinidine and 3-OHQ in human serum, which is crucial for monitoring drug levels and ensuring appropriate dosing (Drayer, Restivo & Reidenberg, 1977).
COVID-19 Treatment Potential : There has been research into the efficacy of chloroquine and hydroxychloroquine, compounds related to quinidine, in treating COVID-19. However, the effectiveness and safety of these treatments are still under debate (Meo, Klonoff & Akram, 2020), (Singh, Chauhan & Kakkar, 2020).
Future Directions
properties
IUPAC Name |
(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-LGWHJFRWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024742 | |
Record name | (3S)-hydroxyquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinidine | |
CAS RN |
53467-23-5 | |
Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyquinidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-hydroxyquinidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYQUINIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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